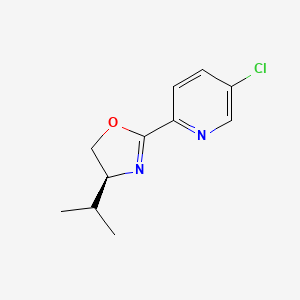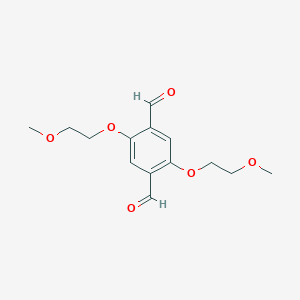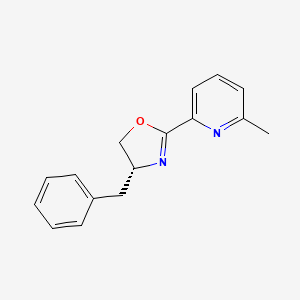
1-tert-Butoxy-4-ethylbenzene
Descripción general
Descripción
1-tert-Butoxy-4-ethylbenzene is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation Reactions : A study by Zhao et al. (2011) demonstrated the effective oxidation of unreactive alkyl esters and amides to keto compounds using bis(tert-butylperoxy)iodobenzene, a related compound, under mild conditions (Zhao, Y., Yim, W., Tan, C., & Yeung, Y., 2011).
Difunctionalization of Styrenes : Shi et al. (2016) developed a novel strategy for the difunctionalization of styrenes, producing compounds like (1-(tert-Butylperoxy)-2-perfluoroalkyl)ethylbenzene at room temperature, which has potential applications in various fields (Shi, E., Liu, J., Liu, C., Shao, Y., Wang, H., Lv, Y., Ji, M., Bao, X., & Wan, X., 2016).
Polymer Applications : Chern and Tsai (2008) synthesized novel polyimides derived from unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene, which exhibit low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature. This makes them suitable for specific polymer applications (Chern, Y., & Tsai, J., 2008).
Toxicological Studies : Shormanov et al. (2017) developed a method for determining minimal quantities of 2,4-di-tert-butyl hydroxybenzene in biological materials, enabling toxicological studies of organs and blood (Shormanov, V. K., Tsatsua, E. P., & Astashkina, A., 2017).
Battery Technology : Chen and Amine (2007) linked the irreversible degradation of 2,5-di-tert-butyl-1,4-dimethoxybenzene in LiFePO4-based lithium-ion batteries to the decomposition of O C bonds in alkoxy substitution groups, providing insights into battery degradation mechanisms (Chen, Z., & Amine, K., 2007).
Phase-Transfer Catalysis : Harikumar and Rajendran (2014) enhanced the preparation of 1-butoxy-4-nitrobenzene using ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis, providing a method for synthesizing nitro aromatic ethers (Harikumar, K., & Rajendran, V., 2014).
Propiedades
IUPAC Name |
1-ethyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHXKGCLAHIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)

![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)
![4',5'-Bis(4-aminophenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-diamine](/img/structure/B8196739.png)





![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid](/img/structure/B8196769.png)

![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)
![3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)